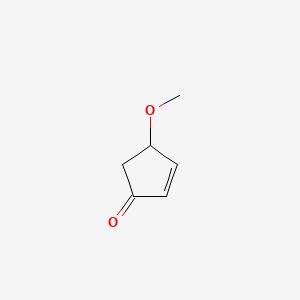
2-Cyclopenten-1-one, 4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C6H8O2. It is also known as methylcyclopentenolone. This compound is a cyclic enol ether that contains a five-membered cyclopentenone ring with a methoxy substituent at the second carbon. It was first synthesized in 1958 by Sômiya and Nozoe, and its distinctive odor was identified in 1975 as an important contributor to the characteristic aroma of roasted coffee.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxycyclopent-2-en-1-one can be synthesized from 2,3-dimethoxy-1,3-butadiene through a Diels-Alder reaction with maleic anhydride, followed by acid-catalyzed dehydration. The resulting compound can be purified by distillation, extraction, or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of 4-methoxycyclopent-2-en-1-one often involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot method provides reasonable yields and is efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide to form dihydroxylated products.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Dihydroxylated cyclopentenones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentenones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxycyclopent-2-en-1-one has various applications in scientific research, including:
Flavor and Fragrance Analysis: It is used to enhance the aroma and flavor of food and beverages.
Natural Product Chemistry: It serves as a building block for the synthesis of bioactive compounds.
Pharmacology: It is used in drug discovery and development to develop new therapies.
Aroma and Flavor Science: It is studied for its role in the characteristic aroma of roasted coffee.
Mécanisme D'action
The mechanism by which 4-methoxycyclopent-2-en-1-one exerts its effects involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxycyclopent-2-en-1-one: Similar in structure but with the methoxy group at the third carbon.
Cyclopent-2-en-1-one: Lacks the methoxy substituent, making it less aromatic.
4-Hydroxycyclopent-2-en-1-one: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxycyclopent-2-en-1-one is unique due to its distinctive aroma and its role in flavor and fragrance science. Its methoxy substituent at the second carbon contributes to its unique chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
4-methoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O2/c1-8-6-3-2-5(7)4-6/h2-3,6H,4H2,1H3 |
Clé InChI |
FXNNWSRLQNFYQI-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
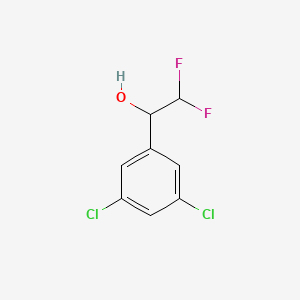
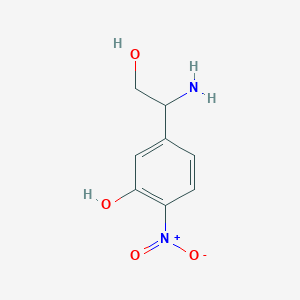
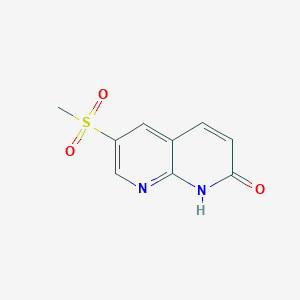
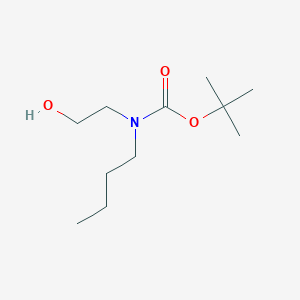
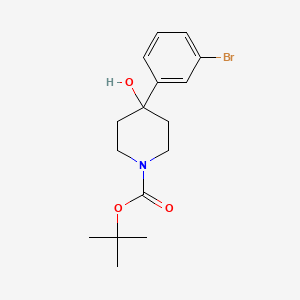
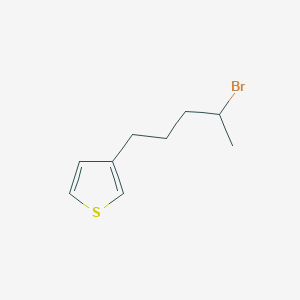
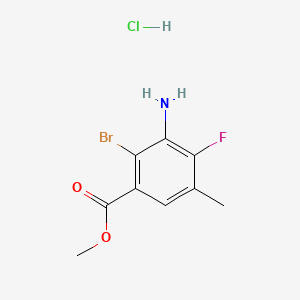
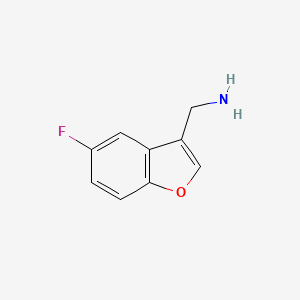
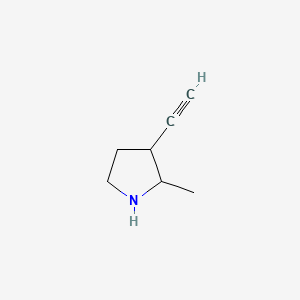
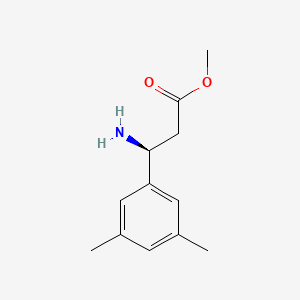

![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)
